molecular formula C17H21ClN4O B6444391 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethylpyrimidine CAS No. 2640880-63-1

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethylpyrimidine

Cat. No.: B6444391
CAS No.: 2640880-63-1
M. Wt: 332.8 g/mol
InChI Key: UFVUNGSBQVLIHK-UHFFFAOYSA-N
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Description

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethylpyrimidine is a synthetic compound belonging to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethylpyrimidine typically involves a multi-step process starting from readily available starting materials. The key steps generally include:

  • Formation of the pyrimidine core: The pyrimidine ring can be synthesized via cyclization reactions involving suitable precursors.

  • Introduction of the ethyl group: This is often achieved through alkylation reactions.

  • Attachment of the piperidine and pyridine moieties: These are usually introduced through nucleophilic substitution reactions or via cross-coupling reactions like the Suzuki-Miyaura coupling.

Industrial Production Methods

For large-scale industrial production, the process might be optimized for higher yields and cost efficiency. This typically involves:

  • Use of continuous flow reactors to enhance reaction rates.

  • Optimization of solvents and catalysts to minimize waste and improve efficiency.

  • Implementation of purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : This compound can undergo oxidative or reductive transformations, potentially altering its pharmacological profile.

  • Substitution Reactions: : Various substitution reactions can modify the substituents on the pyrimidine ring, the piperidine moiety, or the pyridine ring.

  • Coupling Reactions: : It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminium hydride, sodium borohydride.

  • Substitution reagents: : Halogenating agents, nucleophiles like amines or thiols.

  • Coupling reagents: : Palladium catalysts in Suzuki-Miyaura reactions.

Major Products

Depending on the reaction conditions and reagents used, the compound can form various derivatives, each potentially having different chemical and pharmacological properties.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethylpyrimidine serves as a building block for the synthesis of more complex molecules, including potential drug candidates.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a therapeutic agent. It may interact with specific biological targets, leading to effects that could be harnessed in treatments for diseases such as cancer, infectious diseases, and neurological disorders.

Industry

Industrially, this compound can be used in the development of novel materials or as a starting material for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethylpyrimidine is largely dependent on its interaction with specific molecular targets, such as enzymes or receptors. The compound may:

  • Bind to and inhibit the activity of particular enzymes involved in disease pathways.

  • Interact with receptors on cell surfaces, modulating cellular responses.

  • Disrupt the synthesis of nucleic acids or proteins essential for the survival of pathogens or cancer cells.

Comparison with Similar Compounds

When compared to similar compounds, 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethylpyrimidine may exhibit unique properties, such as:

  • Enhanced potency or selectivity for a specific biological target.

  • Improved pharmacokinetic properties, such as better absorption or stability.

List of Similar Compounds

  • 4-(4-{[(3-bromopyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethylpyrimidine: Similar structure but with a bromine atom instead of chlorine.

  • 4-(4-{[(3-fluoropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethylpyrimidine: Fluorine substitution leading to potentially different chemical and biological properties.

  • 4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethylpyrimidine: Methyl group substitution altering its reactivity and interactions.

While all efforts are made to ensure accuracy, the details in this article should be cross-referenced with scientific literature and experimental data for precise applications. What’s next? Want to dive into any of these sections more deeply?

Properties

IUPAC Name

4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-ethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O/c1-2-14-9-17(21-12-20-14)22-7-4-13(5-8-22)11-23-16-3-6-19-10-15(16)18/h3,6,9-10,12-13H,2,4-5,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVUNGSBQVLIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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